molecular formula C10H11Cl2NO2 B13992983 (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid

Katalognummer: B13992983
Molekulargewicht: 248.10 g/mol
InChI-Schlüssel: ANNATEVSMICFSH-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is an organic compound characterized by the presence of an amino group, a dichlorobenzyl group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with an appropriate amino acid derivative. One common method includes the use of glyoxylic acid or pyruvic acid as starting materials, followed by a series of reactions involving hydroxylamine hydrochlorides and other reagents . The reaction conditions often require controlled temperatures and the use of solvents like chloroform and water.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and purity. For example, the catalytic ammoxidation of dichlorotoluenes can be employed to produce dichlorobenzonitriles, which can then be further processed to obtain the desired amino acid derivative .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzyl moiety and amino acid backbone make it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H11Cl2NO2

Molekulargewicht

248.10 g/mol

IUPAC-Name

(2S)-2-(aminomethyl)-3-(2,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1

InChI-Schlüssel

ANNATEVSMICFSH-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)CC(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.